molecular formula C6H10BrN3O2S B2396732 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide CAS No. 1946823-36-4

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide

Cat. No.: B2396732
CAS No.: 1946823-36-4
M. Wt: 268.13
InChI Key: PUBIGVDDHICLBK-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-ethyl-5-methylpyrazole with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-ethyl-5-methylpyrazole: Lacks the sulfonamide group, resulting in different reactivity and biological activity.

    1-Ethyl-5-methylpyrazole-4-sulfonamide: Lacks the bromine atom, affecting its chemical properties and applications.

    3-Bromo-1-methyl-5-ethylpyrazole-4-sulfonamide: Positional isomer with potentially different biological activity.

Uniqueness

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-bromo-1-ethyl-5-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-3-10-4(2)5(6(7)9-10)13(8,11)12/h3H2,1-2H3,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBIGVDDHICLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)Br)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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